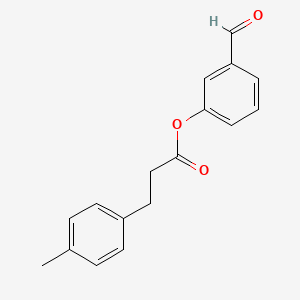
3-Formylphenyl 3-(4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylphenyl 3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C₁₅H₁₂O₃. It is a derivative of phenylpropanoic acid and is characterized by the presence of a formyl group (-CHO) attached to a phenyl ring and a methyl group on the para position of another phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-(4-methylphenyl)propanoate typically involves the esterification of 3-formylphenylpropanoic acid with 4-methylbenzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formylphenyl 3-(4-methylphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the corresponding carboxylic acid.
Reduction: Reduction of the formyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Formylphenyl 3-(4-methylphenyl)propanoic acid
Reduction: 3-Formylphenyl 3-(4-methylphenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Formylphenyl 3-(4-methylphenyl)propanoate has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mecanismo De Acción
3-Formylphenyl 3-(4-methylphenyl)propanoate is similar to other phenylpropanoic acid derivatives, such as methyl 4-(3-formylphenyl)benzoate and 3-(4-isobutyl-2-methylphenyl)propanal. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Comparación Con Compuestos Similares
Methyl 4-(3-formylphenyl)benzoate
3-(4-isobutyl-2-methylphenyl)propanal
3-Formylphenylpropanoic acid
Propiedades
IUPAC Name |
(3-formylphenyl) 3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-5-7-14(8-6-13)9-10-17(19)20-16-4-2-3-15(11-16)12-18/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXCEGJNSIEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B7842672.png)
![2-[2-[3-[(4-Methylpiperazin-4-ium-1-yl)methyl]phenyl]-1,3-thiazol-4-yl]acetate](/img/structure/B7842678.png)
![2-(3-{[Methyl(phenyl)amino]methyl}phenyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B7842681.png)

![3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7842699.png)
![4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7842705.png)
![N-(2-aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B7842715.png)
![6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B7842737.png)
![2-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]propanoic acid](/img/structure/B7842743.png)
![3-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]propanoic acid](/img/structure/B7842746.png)

